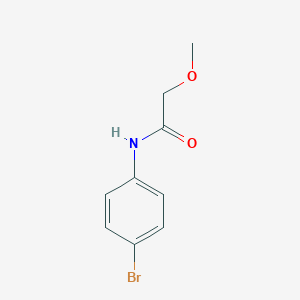

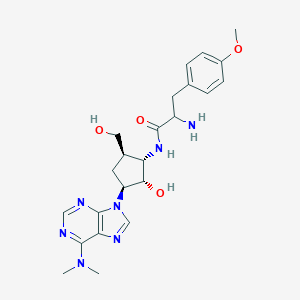

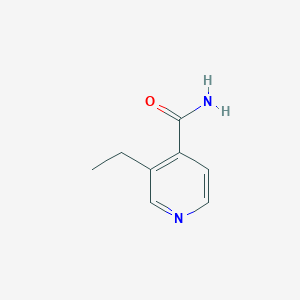

(2R,4R)-1-tert-ブトキシカルボニル-4-ヒドロキシピペリジン-2-カルボン酸

説明

what is '(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid'? (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is a chemical compound used in organic synthesis as a reagent. It is used to protect the hydroxyl group of a compound, making it more stable and preventing it from reacting with other molecules. the use of '(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid' (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is used as an intermediate in the synthesis of a variety of compounds, including drugs, agrochemicals, and natural products. It can be used in the preparation of enantiomerically pure β-amino acids, as well as in the synthesis of a variety of other compounds, such as peptides and peptidomimetics. It is also used in the synthesis of aminocyclopropanes, which are potential intermediates in the synthesis of other compounds. the chemistry of '(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid' (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is an organic compound that contains a carboxylic acid group, a tert-butoxycarbonyl group, and a hydroxypiperidine group. It is a white solid that is soluble in organic solvents. The chemistry of this compound involves the use of acid-base reactions to form salts, esters, and amides. The carboxylic acid group can be protonated to form a carboxylate anion, which can then be reacted with an amine to form an amide. The tert-butoxycarbonyl group can be removed by hydrolysis to form an alcohol, which can then be reacted with a carboxylic acid to form an ester. Finally, the hydroxypiperidine group can be protonated to form a piperidine cation, which can then be reacted with an amine to form a piperidine amide. the biochemical/physical effects of '(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid' The (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is a type of organic acid that can have a variety of biochemical and physical effects. It is an intermediate in the synthesis of pharmaceuticals, so it can act as an inhibitor of certain enzymes or as a substrate for other enzymes. It can also bind to proteins, altering their structure and function. Physically, it can act as an acid, increasing the acidity of a solution and altering the pH balance. the benefits of '(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid' The (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid can be used as an intermediate in the synthesis of various pharmaceutical compounds. It is also used as a starting material for the synthesis of various derivatives of piperidine. The acid can also be used as a chiral auxiliary in asymmetric synthesis, and it can be used as a catalyst in a variety of organic reactions. The acid can also be used as an inhibitor of enzymes, and it can be used to control the rate of reactions. Additionally, the acid can be used to stabilize and control the pH of solutions. the related research of '(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid' Research related to (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid includes studies on its synthesis, biological activity, and applications. Synthesis: Researchers have developed several methods for the synthesis of (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid, including a one-pot reaction, a three-step synthesis, and an asymmetric synthesis. Biological Activity: Studies have shown that (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid has anti-inflammatory and anti-cancer properties. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi. Applications: (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid has been used as a starting material in the synthesis of several biologically active compounds, including drugs and peptides. It has also been used in the synthesis of polymers materials and as a stabilizing agent in the preparation of pharmaceuticals.

科学的研究の応用

医薬品の合成

この化合物は、さまざまな医薬品の合成における中間体として使用されます。 その構造は、第II群メタボトロピックグルタミン酸受容体(mGluR)の選択的アゴニストなど、中枢神経系で活性な複雑な分子の形成に不可欠です 。これらの化合物は、統合失調症や不安などの神経学的障害の治療に潜在的な用途があります。

デンドリマー合成

デンドリマーは、薬物送達、診断、触媒において潜在的な用途を持つ、高度に分岐した星型のポリマーです。 この化合物は、デンドリマーの合成においてコア分子または分岐単位として使用できます 。

特性

IUPAC Name |

(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAZZUFIDGXTDA-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![(1S,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-[(E,2R)-6-hydroxy-5,5,6-trimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B8334.png)